molecular formula C11H14N2OS B6418019 6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one CAS No. 502649-06-1

6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B6418019
CAS No.: 502649-06-1
M. Wt: 222.31 g/mol
InChI Key: ZQCZOMDZOZVLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidin-4(1h)-one derivatives have been studied for their antimycobacterial activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium species.

Mode of Action

It’s known that some thieno[2,3-d]pyrimidin-4(1h)-one derivatives exhibit significant antimycobacterial activity . This suggests that these compounds may interact with their targets, leading to the inhibition of essential biochemical processes in the bacteria, thereby exerting their antimicrobial effect.

Biochemical Pathways

Given the antimycobacterial activity of related compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium species.

Result of Action

Related compounds have been found to exhibit antimycobacterial activity , suggesting that this compound may also exert similar effects, leading to the inhibition of Mycobacterium growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one typically involves the reaction of appropriate thieno[2,3-d]pyrimidine precursors with ethyl and isopropyl substituents. One common method includes the use of microwave irradiation to expedite the reaction process. For instance, the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave conditions can yield the desired thienopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection, catalyst choice, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one stands out due to its specific ethyl and isopropyl substituents, which can influence its biological activity and chemical reactivity. These unique structural features may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

IUPAC Name

6-ethyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-4-7-5-8-10(14)12-9(6(2)3)13-11(8)15-7/h5-6H,4H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCZOMDZOZVLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.